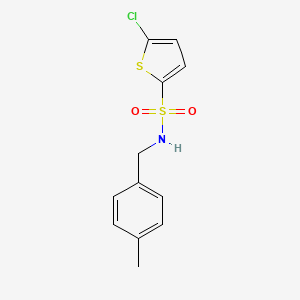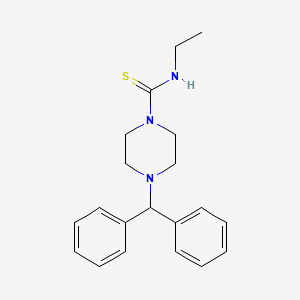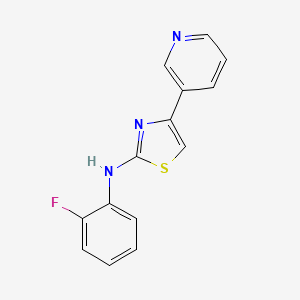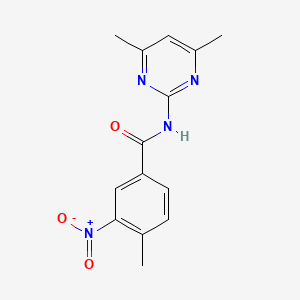
5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C13H13ClN2O2S2, and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide has been found to have a variety of scientific research applications. One area of research where this compound has been studied extensively is in the field of cancer research. Studies have shown that 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Another area of research where this compound has been studied is in the field of neuroscience. Studies have shown that 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide has neuroprotective effects and can help to prevent neuronal damage in conditions such as stroke and traumatic brain injury.
作用机制
The mechanism of action of 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and the protection of neurons from damage.
Biochemical and Physiological Effects:
5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, studies have shown that this compound can also help to reduce inflammation, lower blood pressure, and improve insulin sensitivity.
实验室实验的优点和局限性
One advantage of using 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a useful tool for researchers who are studying cancer or neuroscience.
However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize and purify. Additionally, it may not be suitable for use in certain experiments due to its potential toxicity.
未来方向
There are many future directions for research on 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide. One area of research that is currently being explored is the development of new analogs of this compound that may have improved anti-cancer or neuroprotective activity.
Another area of research is the use of 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, researchers are exploring the potential use of this compound in other areas of medicine, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have potent anti-cancer and neuroprotective activity, as well as a variety of other biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are many future directions for research that could lead to the development of new and improved therapies for a variety of diseases.
合成方法
The synthesis method for 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide involves the reaction of 5-chloro-2-aminobenzamide with 4-methylbenzyl chloride and thiophene-2-sulfonyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a suitable solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
属性
IUPAC Name |
5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-9-2-4-10(5-3-9)8-14-18(15,16)12-7-6-11(13)17-12/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNXEFCBLUZJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-thiophene-2-sulfonic acid 4-methyl-benzylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5765578.png)






![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)

